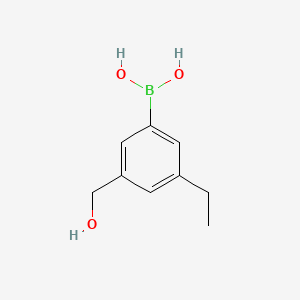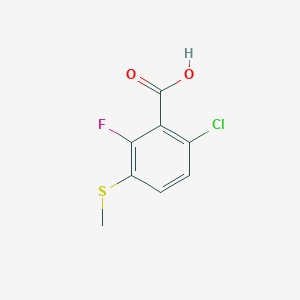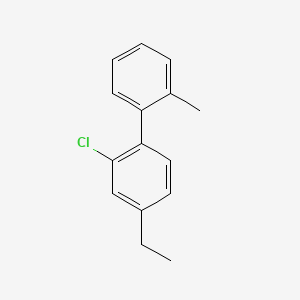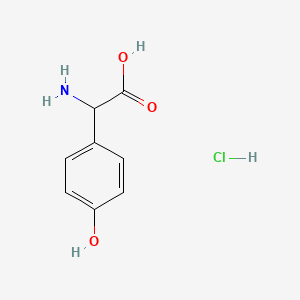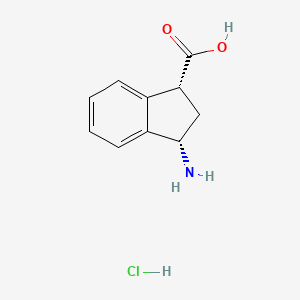
Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a chemical compound with the molecular formula C11H8F3NaO3 It is a sodium salt derivative of 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trifluorophenyl acetonitrile and ethyl alpha-bromoacetate.
Reaction with Zinc: These starting materials are reacted in the presence of zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate.
Hydrolysis: The ethyl ester is then hydrolyzed using a sodium hydroxide solution, followed by acidification with diluted hydrochloric acid to yield 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
Formation of Sodium Salt: Finally, the acid is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.
Major Products:
Oxidation: 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid.
Reduction: 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate has diverse applications in scientific research:
Chemistry: It serves as a synthetic intermediate in the preparation of various fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as dipeptidyl peptidase-4 (DPP-4), inhibiting their activity.
Pathways Involved: By inhibiting DPP-4, the compound increases the levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels.
Comparison with Similar Compounds
- Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid
Comparison:
- Uniqueness: Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is unique due to its sodium salt form, which enhances its solubility in water compared to its ester and acid counterparts.
- Applications: While all these compounds serve as intermediates in pharmaceutical synthesis, the sodium salt form is particularly favored for its improved solubility and ease of handling in aqueous solutions .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Properties
Molecular Formula |
C10H6F3NaO3 |
|---|---|
Molecular Weight |
254.14 g/mol |
IUPAC Name |
sodium;3-oxo-4-(2,4,5-trifluorophenyl)butanoate |
InChI |
InChI=1S/C10H7F3O3.Na/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4H,1,3H2,(H,15,16);/q;+1/p-1 |
InChI Key |
RKEAOLBMJHDNSX-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=O)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


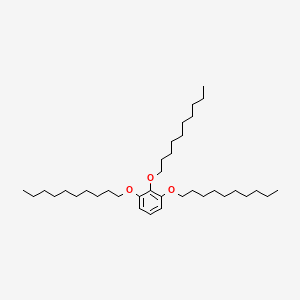
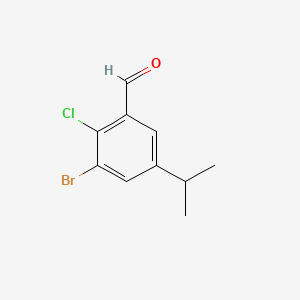
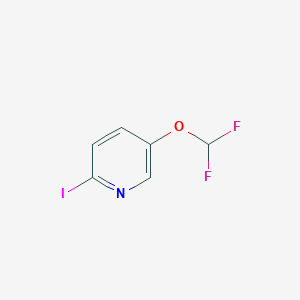
![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)

